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Cat. No.: B7721885 Get Quote

Application Notes and Protocols: PKR-IN-C16
For Researchers, Scientists, and Drug Development Professionals

Introduction
PKR-IN-C16, also known as Imoxin or C16, is a potent and specific inhibitor of the double-

stranded RNA-activated protein kinase (PKR).[1][2] PKR is a crucial component of the innate

immune response, and its activation triggers a cascade of events that can lead to the inhibition

of protein synthesis, inflammation, and apoptosis.[3][4][5] As a key regulator of these cellular

processes, PKR has been implicated in a variety of diseases, including viral infections,

neurodegenerative disorders, metabolic diseases, and cancer.[4][5] PKR-IN-C16 acts as an

ATP-binding site-directed inhibitor, effectively blocking the autophosphorylation and subsequent

activation of PKR.[3][4][6] These application notes provide detailed protocols for the dissolution

and preparation of PKR-IN-C16 for experimental use, along with a summary of its

physicochemical properties and an overview of its mechanism of action.

Physicochemical Properties
A comprehensive summary of the key physicochemical properties of PKR-IN-C16 is presented

in the table below, providing essential information for accurate preparation of stock solutions

and experimental dilutions.
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Property Value Source

Synonyms
Imoxin, C16, Imidazolo-

oxindole PKR inhibitor C16
[1]

Molecular Formula C₁₃H₈N₄OS [2][7]

Molecular Weight 268.29 g/mol [1][2][8]

Appearance Light yellow to yellow solid [2]

Purity ≥98% (HPLC) [7]

CAS Number 608512-97-6 [1][2][7]

IC₅₀
210 nM for PKR

autophosphorylation
[6]

Solubility Data
The solubility of PKR-IN-C16 in various common laboratory solvents is critical for the

preparation of stock solutions. It is highly recommended to use fresh, anhydrous solvents, as

the presence of moisture can significantly reduce the solubility of the compound.[1][2]
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Solvent Solubility
Concentration
(mM)

Notes Source

DMSO ~14 mg/mL ~52.18 mM

Use fresh,

anhydrous

DMSO.[1]

Ultrasonic

warming to 60°C

can aid

dissolution.[2]

[1][2][6]

Ethanol ~5.37 mg/mL ~20 mM [6]

Water Insoluble - [1]

DMF ~0.5 mg/mL - [3]

DMSO:PBS (pH

7.2) (1:4)
~0.2 mg/mL - [3]

Experimental Protocols
Preparation of Stock Solutions
Materials:

PKR-IN-C16 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes or vials

Vortex mixer

Water bath or heat block (optional)

Protocol:

Equilibrate the PKR-IN-C16 vial to room temperature before opening to prevent

condensation.
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Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required

volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of PKR-IN-C16
(MW: 268.29), you would add 372.73 µL of DMSO.

Add the calculated volume of anhydrous DMSO to the vial containing the PKR-IN-C16
powder.

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming

(e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2]

Visually inspect the solution to ensure there are no visible particles.

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to

avoid repeated freeze-thaw cycles.

Store the stock solutions at -20°C or -80°C for long-term storage.[1][2] Stored properly, the

stock solution is stable for up to 1 year at -80°C and 1 to 6 months at -20°C.[1][2]

Preparation of Working Solutions for In Vitro
Experiments
Materials:

PKR-IN-C16 stock solution (e.g., 10 mM in DMSO)

Appropriate cell culture medium or assay buffer

Sterile tubes

Protocol:

Thaw a single-use aliquot of the PKR-IN-C16 stock solution at room temperature.

Calculate the volume of stock solution needed to achieve the desired final working

concentration in your experiment. Typical working concentrations for cell-based assays

range from 100 nM to 3000 nM.[1][2]
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Perform a serial dilution of the stock solution in cell culture medium or assay buffer to reach

the final desired concentration. It is crucial to ensure that the final concentration of DMSO in

the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Always include a vehicle control (e.g., medium with the same final concentration of DMSO)

in your experiments.

Use the freshly prepared working solution immediately for optimal results.

Preparation of Formulations for In Vivo Experiments
For Intraperitoneal (i.p.) Injection:

Two common formulations for in vivo studies are provided below. The choice of vehicle may

depend on the specific animal model and experimental design.

Formulation 1: PEG300, Tween 80, and Saline[1]

Start with a clarified stock solution of PKR-IN-C16 in DMSO (e.g., 7 mg/mL).

For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix

until the solution is clear.

Add 50 µL of Tween 80 to the mixture and mix thoroughly until clear.

Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

The final solution should be used immediately.

Formulation 2: Corn Oil[1]

Prepare a stock solution of PKR-IN-C16 in DMSO (e.g., 7 mg/mL).

For a 1 mL final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of

corn oil.

Mix the solution thoroughly.

This formulation should also be used immediately for optimal results.
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Note: The solubility and stability of PKR-IN-C16 in these in vivo formulations should be

empirically determined for each specific application. A typical dosage used in a rat model was

600 μg/kg.[1][2]

Mechanism of Action & Signaling Pathway
PKR-IN-C16 is a specific inhibitor of PKR, a serine/threonine kinase that is activated by double-

stranded RNA (dsRNA). Upon activation, PKR autophosphorylates and then phosphorylates its

primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α

leads to a global inhibition of protein synthesis. PKR activation is also known to modulate other

signaling pathways, including the NF-κB pathway, which plays a central role in inflammation.[4]

[7][9][10] By inhibiting PKR, PKR-IN-C16 can prevent the downstream consequences of its

activation, including translational repression and the induction of inflammatory responses.[7][9]

[10]
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Caption: PKR-IN-C16 inhibits PKR activation and downstream signaling.
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Experimental Workflow: In Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for assessing the efficacy of PKR-IN-C16 in

a cell-based assay, such as an MTS assay for cell viability or a Western blot for protein

phosphorylation.[1]

Start
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Caption: General workflow for an in vitro cell-based assay with PKR-IN-C16.

Logical Relationship: From Stock to Experiment
This diagram outlines the logical steps and considerations from preparing the initial stock

solution to its final application in an experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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